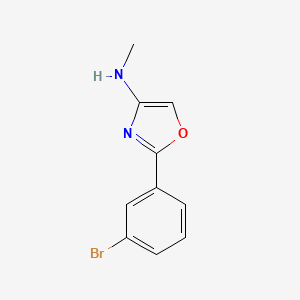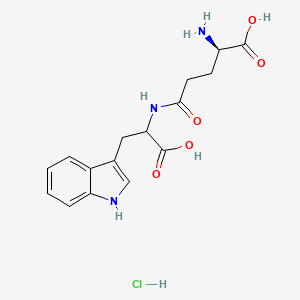
4,4-dibromo-3-propyl-1H-pyrazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dibromo-3-propyl-1H-pyrazol-5-one: is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-dibromo-3-propyl-1H-pyrazol-5-one typically involves the bromination of 3-propyl-1H-pyrazol-5-one. The reaction is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or chloroform. The reaction conditions, including temperature and time, are optimized to achieve the desired product with high yield.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors can help in scaling up the production while maintaining safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to remove the bromine atoms, resulting in the formation of less substituted pyrazole derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Oxidized pyrazole derivatives.
Reduction: Debrominated pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: 4,4-Dibromo-3-propyl-1H-pyrazol-5-one is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound has potential applications in the development of new drugs due to its biological activity. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antimicrobial properties.
Medicine: In medicinal chemistry, this compound can be used as a scaffold for designing new therapeutic agents. Its derivatives may exhibit activity against various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of agrochemicals, dyes, and other industrial products. Its reactivity and stability make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 4,4-dibromo-3-propyl-1H-pyrazol-5-one involves its interaction with specific molecular targets. The bromine atoms and the pyrazole ring play a crucial role in its biological activity. The compound may inhibit enzymes or interact with receptors, leading to its therapeutic effects. The exact pathways and targets depend on the specific application and the derivative used.
Comparaison Avec Des Composés Similaires
4-Bromo-3-propyl-1H-pyrazol-5-one: A less substituted derivative with similar properties.
3-Propyl-1H-pyrazol-5-one: A simpler pyrazole derivative without bromine atoms.
4,4-Dichloro-3-propyl-1H-pyrazol-5-one: A similar compound with chlorine atoms instead of bromine.
Uniqueness: 4,4-Dibromo-3-propyl-1H-pyrazol-5-one is unique due to the presence of two bromine atoms, which enhance its reactivity and potential biological activity. The propyl group adds to its hydrophobic character, influencing its interaction with biological targets.
Propriétés
Numéro CAS |
13048-86-7 |
|---|---|
Formule moléculaire |
C6H8Br2N2O |
Poids moléculaire |
283.95 g/mol |
Nom IUPAC |
4,4-dibromo-3-propyl-1H-pyrazol-5-one |
InChI |
InChI=1S/C6H8Br2N2O/c1-2-3-4-6(7,8)5(11)10-9-4/h2-3H2,1H3,(H,10,11) |
Clé InChI |
SJJHSADSTRZEQH-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NNC(=O)C1(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


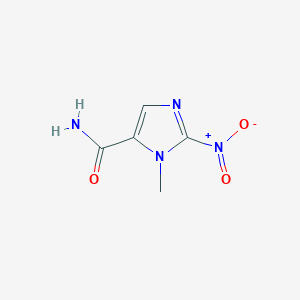
![6,9-Dimethyl-1,2,3,4-tetrahydrodibenzo[b,d]thiophene](/img/structure/B14004436.png)
![S-[2,6-dichloro-4-(fluorosulfonyl)phenyl] dimethylcarbamothioate](/img/structure/B14004437.png)
![(19S)-7-(2-aminoethoxy)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;hydrochloride](/img/structure/B14004439.png)
![n-[2,4-Dinitro-5-(trifluoromethyl)phenyl]-2,4-dinitro-5-(trifluoromethyl)aniline](/img/structure/B14004446.png)

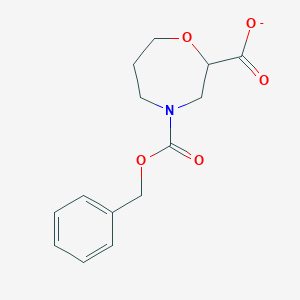
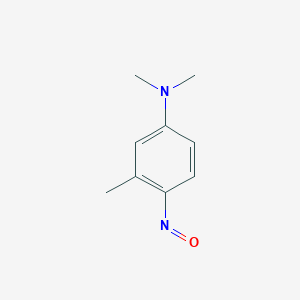
![Methyl 3-hydroxy-2-[(3-hydroxy-2-phenylmethoxycarbonylamino-propanoyl)amino]propanoate](/img/structure/B14004462.png)
![5-Bromo-6-hydroxy-3,8-diazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),10,12,14,16-pentaene-2,9-dione](/img/structure/B14004468.png)
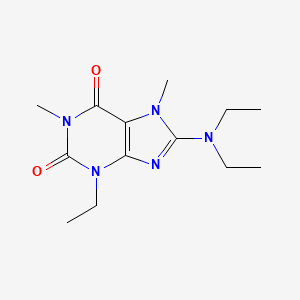
![3-(8-chloro-4H-thieno[3,2-c]chromen-2-yl)-1-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B14004471.png)
